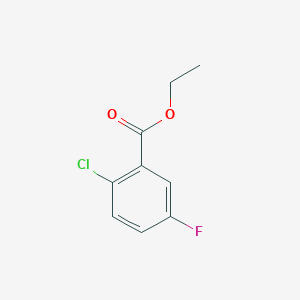

Ethyl 2-chloro-5-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWENTXANAYAWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022333 | |

| Record name | Ethyl 2-chloro-5-fluoro-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-63-2 | |

| Record name | Benzoic acid, 2-chloro-5-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-5-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-chloro-5-fluoro-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Ethyl 2-chloro-5-fluorobenzoate

An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-5-fluorobenzoate

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its strategic importance is most pronounced in the pharmaceutical industry, where it functions as a key intermediate for various active pharmaceutical ingredients (APIs). The specific arrangement of chloro, fluoro, and ethyl ester functionalities on the benzene ring provides multiple reactive sites, enabling chemists to construct elaborate molecular architectures. Notably, this intermediate is implicated in the synthesis of fluoroquinolone antibiotics and other central nervous system (CNS) active agents, making robust and efficient synthetic pathways to this compound a subject of considerable interest for process chemists and drug development professionals.[1][2]

This guide provides a detailed examination of the prevalent synthetic pathways for this compound. We will delve into the underlying chemical principles, compare methodologies, and provide detailed experimental protocols. The focus is on elucidating the causality behind experimental choices to equip researchers with a deep, actionable understanding of the synthesis.

Core Synthesis Strategy: A Two-Stage Approach

The most common and industrially scalable approach to this compound is a two-stage process. The first stage involves the synthesis of the precursor, 2-chloro-5-fluorobenzoic acid. The second stage is the subsequent esterification of this acid to yield the final ethyl ester product.

Caption: High-level overview of the two-stage synthesis.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-fluorobenzoic Acid

The synthesis of 2-chloro-5-fluorobenzoic acid is the cornerstone of this process. The choice of starting material and reaction sequence directly impacts the overall efficiency, cost, and environmental footprint of the synthesis.

Pathway A: Friedel-Crafts Acylation followed by Haloform Reaction

This pathway is a robust and frequently cited method, starting from the readily available 2,4-dichlorofluorobenzene.

-

Step 1: Friedel-Crafts Acylation. 2,4-dichlorofluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[3] The acylation occurs regioselectively at the position para to the fluorine atom and ortho to one of the chlorine atoms, yielding 2,4-dichloro-5-fluoro-acetophenone. The choice of AlCl₃ is critical; as a strong Lewis acid, it effectively coordinates with the acetyl chloride, generating a highly electrophilic acylium ion necessary to overcome the deactivating effect of the halogen substituents on the aromatic ring.

-

Step 2: Haloform Reaction (Oxidation). The resulting acetophenone intermediate is then oxidized to the corresponding carboxylic acid. This is efficiently achieved using a sodium hypochlorite solution (NaOCl) in a haloform reaction.[3] The methyl ketone is sequentially halogenated under basic conditions, forming a trihalomethyl intermediate which is then cleaved by hydroxide to yield the sodium salt of the carboxylic acid and a haloform. Acidic workup then provides the desired 2-chloro-5-fluorobenzoic acid.

Caption: Synthesis of the carboxylic acid via acylation and oxidation.

Pathway B: Trichloromethylation and Hydrolysis

An alternative route from 2,4-dichlorofluorobenzene involves a Friedel-Crafts reaction with carbon tetrachloride to introduce a trichloromethyl group, followed by hydrolysis to form the carboxylic acid.

-

Step 1: Friedel-Crafts Alkylation. 2,4-dichlorofluorobenzene is reacted with carbon tetrachloride (CCl₄) using a catalyst like AlCl₃ or ferric trichloride (FeCl₃).[1][4]

-

Step 2: Hydrolysis. The resulting 2,4-dichloro-5-fluoro-trichloromethylbenzene is hydrolyzed, typically with a strong acid like sulfuric acid (H₂SO₄), to yield the carboxylic acid.[1]

While seemingly more direct, this pathway is often plagued by the formation of significant dimeric by-products (up to 20-30%), which complicates purification and reduces the overall yield, making it less favorable for industrial production.[1][4]

Comparative Analysis of Pathways

| Feature | Pathway A: Acylation/Oxidation | Pathway B: Trichloromethylation/Hydrolysis |

| Starting Material | 2,4-Dichlorofluorobenzene | 2,4-Dichlorofluorobenzene |

| Key Reagents | Acetyl chloride, AlCl₃, NaOCl | Carbon tetrachloride, AlCl₃/FeCl₃, H₂SO₄ |

| Advantages | Higher purity of intermediate, avoids major by-products.[3] | Fewer steps in some variations. |

| Disadvantages | Two distinct reaction steps required. | Significant by-product formation (dimers), leading to difficult separation and lower raw material utilization.[1][4] |

| Industrial Viability | Generally preferred due to higher purity and yield. | Challenging to scale due to purification issues.[4] |

Part 2: Esterification to this compound

Once 2-chloro-5-fluorobenzoic acid is obtained, the final step is its conversion to the ethyl ester.

Fischer-Speier Esterification

The most straightforward and widely used method is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5] The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol (ethanol) is used, and the water formed during the reaction can be removed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product.

Modern Catalytic Approaches

For certain applications, particularly in fine chemical synthesis and laboratory-scale preparations, heterogeneous catalysts are gaining traction. Metal-organic frameworks (MOFs) like UiO-66-NH₂ have been shown to be effective catalysts for the esterification of various fluorinated aromatic carboxylic acids.[6][7] These catalysts offer advantages such as easier separation from the reaction mixture (reducing downstream processing) and potential for recycling, aligning with the principles of green chemistry.

Experimental Protocols

The following protocols are presented as a guide for laboratory synthesis, derived from established methodologies.[3][5]

Protocol 1: Synthesis of 2-Chloro-5-fluorobenzoic Acid (from Pathway A)

Materials:

-

2,4-Dichlorofluorobenzene

-

Aluminum trichloride (anhydrous)

-

Acetyl chloride

-

Sodium hypochlorite solution (e.g., commercial bleach, active chlorine content known)

-

Methylene chloride (DCM)

-

Hydrochloric acid

-

Ice

Procedure:

-

Acylation: To a stirred mixture of 2,4-dichlorofluorobenzene (1.0 eq) and anhydrous aluminum chloride (2.5 eq), add acetyl chloride (1.5 eq) dropwise at a temperature between 20°C and 40°C.

-

After the addition is complete, heat the mixture to 120°C and stir for 2 hours.

-

Workup 1: Carefully pour the hot reaction mixture onto 250 g of ice. Extract the separated oil with methylene chloride. Evaporate the solvent to obtain the crude 2,4-dichloro-5-fluoro-acetophenone.

-

Oxidation: Add 450 mL of sodium hypochlorite solution to the crude acetophenone residue. Stir the mixture for 1 hour without heating, then heat to reflux for 2 hours.

-

Workup 2: Cool the reaction mixture. Acidify with concentrated hydrochloric acid until the pH is acidic, causing the product to precipitate.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-5-fluorobenzoic acid.

Protocol 2: Fischer Esterification to this compound

Materials:

-

2-Chloro-5-fluorobenzoic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-fluorobenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 volumes).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: If necessary, purify the crude residue by silica gel column chromatography to obtain pure this compound.[5]

Caption: Step-by-step workflow for the two-part synthesis.

Conclusion

The synthesis of this compound is a well-established process pivotal to the production of numerous pharmaceuticals. The most reliable and scalable pathway involves a two-stage approach: the synthesis of 2-chloro-5-fluorobenzoic acid from 2,4-dichlorofluorobenzene via Friedel-Crafts acylation and subsequent haloform oxidation, followed by a classic Fischer esterification. This route offers a favorable balance of yield, purity, and operational simplicity over alternatives that suffer from significant by-product formation. As the demand for complex fluorinated intermediates continues to grow, the optimization of these foundational synthetic routes remains a key objective for chemical researchers and drug development professionals.

References

- CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. (URL: )

- A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | P

- 2,4-Dichloro-5-fluorobenzoyl chloride synthesis - ChemicalBook. (URL: )

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google P

- A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google P

- WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (URL: )

- The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide - Benchchem. (URL: )

- 2-Fluorobenzoic acid synthesis - ChemicalBook. (URL: )

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (URL: )

- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (URL: )

- How to Prepare Ethyl 2-bromo-5-fluorobenzo

- 2-Chloro-5-fluorobenzoic acid - Chongqing Chemdad Co. ,Ltd. (URL: )

- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchG

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google P

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P

Sources

- 1. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 4. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-chloro-5-fluorobenzoate

This guide provides a comprehensive technical overview of Ethyl 2-chloro-5-fluorobenzoate (CAS No. 57381-63-2), a key chemical intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's chemical properties, spectroscopic profile, synthesis, and applications, with a focus on providing practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted aromatic ester. The strategic placement of the chloro and fluoro groups on the benzene ring creates a unique electronic and steric environment, making it a valuable synthon for introducing this specific moiety into more complex molecules. Its identity is definitively established by its CAS number, 57381-63-2[1][2][3].

Structural and Physical Data Summary

While specific experimental data for properties such as boiling point and density are not extensively reported in publicly available literature, a summary of its core attributes and comparison with related isomers provides a functional baseline for laboratory use.

| Property | Value | Source / Method |

| CAS Number | 57381-63-2 | [1][2][3] |

| Molecular Formula | C₉H₈ClFO₂ | [2] |

| Molecular Weight | 202.61 g/mol | [2] |

| Appearance | Assumed to be a liquid | Analog Data |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Purity (Typical) | ≥98% | [2] |

Note: The physical state is inferred from analogous compounds like Ethyl 5-chloro-2-fluorobenzoate, which is a liquid at room temperature[4].

Synthesis and Reaction Mechanisms

The most direct and industrially scalable method for the preparation of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 2-chloro-5-fluorobenzoic acid.

Fischer-Speier Esterification: Workflow

This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. The use of excess alcohol and a strong acid catalyst shifts the equilibrium toward the formation of the ester and water.

Caption: Fischer Esterification workflow for synthesis.

Self-Validating Laboratory Protocol for Synthesis

This protocol is designed for robustness, incorporating in-process checks to ensure reaction completion and product purity.

Objective: To synthesize this compound from 2-chloro-5-fluorobenzoic acid.

Materials:

-

2-chloro-5-fluorobenzoic acid (1.0 eq)

-

Anhydrous Ethanol (used as solvent and reagent, ~20 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluorobenzoic acid (e.g., 10.0 g, 1.0 eq).

-

Reagent Addition: Add a significant excess of anhydrous ethanol (e.g., 100 mL). Begin stirring to dissolve the solid. Once dissolved, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~0.1 eq) to the solution. Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reflux: Heat the reaction mixture to reflux (boiling point of ethanol is ~78 °C) and maintain for 4-6 hours. Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A sample of the reaction mixture co-spotted with the starting material should show the consumption of the starting acid and the appearance of a new, less polar spot corresponding to the ester product.

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (~200 mL).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (e.g., 3 x 50 mL). Causality: The ester product is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its separation from the water-soluble acid catalyst and excess ethanol.

-

Neutralization: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Self-Validation: The bicarbonate wash neutralizes any remaining sulfuric acid and unreacted carboxylic acid, evidenced by initial CO₂ evolution. Washing until no more gas evolves ensures complete acid removal.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude ester can be purified by vacuum distillation to afford the final product in high purity.

Spectroscopic and Analytical Profile

Definitive experimental spectra for this compound are not widely published. Therefore, this section provides a high-quality predicted spectroscopic profile based on computational models, offering a reliable reference for structure verification.[2][3][5]

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

The proton NMR spectrum is characterized by distinct signals for the ethyl group and the aromatic protons, with coupling patterns influenced by the fluorine and chlorine substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Couplings (J, Hz) |

| ~7.85 | dd | 1H | H-6 (ortho to C=O) | J(H-F) ≈ 4.5 Hz, J(H-H) ≈ 8.8 Hz |

| ~7.45 | dd | 1H | H-3 (ortho to Cl) | J(H-H) ≈ 8.8 Hz, J(H-F) ≈ 2.9 Hz |

| ~7.15 | td | 1H | H-4 (ortho to F) | J(H-F) ≈ 8.5 Hz, J(H-H) ≈ 8.8, 2.9 Hz |

| 4.40 | q | 2H | -OCH₂CH₃ | J(H-H) ≈ 7.1 Hz |

| 1.40 | t | 3H | -OCH₂CH₃ | J(H-H) ≈ 7.1 Hz |

Note: Predicted chemical shifts and coupling constants can vary slightly. These values serve as a guide for spectral interpretation.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

The carbon spectrum will show nine distinct signals. The carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant.

| Chemical Shift (δ, ppm) | Assignment | Key Feature |

| ~164.5 | C=O | Ester carbonyl |

| ~162.0 (d) | C-5 (C-F) | Large ¹J(C-F) coupling (~250 Hz) |

| ~134.5 (d) | C-3 | Small J(C-F) coupling |

| ~132.0 | C-1 | Quaternary carbon attached to ester |

| ~129.5 (d) | C-6 | Small J(C-F) coupling |

| ~128.0 | C-2 (C-Cl) | Carbon attached to chlorine |

| ~116.5 (d) | C-4 | Small J(C-F) coupling |

| ~62.0 | -OCH₂CH₃ | Methylene carbon of ethyl group |

| ~14.0 | -OCH₂CH₃ | Methyl carbon of ethyl group |

Predicted Infrared (IR) Spectrum

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic -CH₃, -CH₂) |

| ~1730 | Strong | C=O stretch (ester carbonyl) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

| ~750 | Strong | C-Cl stretch |

Applications in Pharmaceutical Synthesis

Halogenated benzoic acid derivatives are fundamental building blocks in medicinal chemistry.[6][7] The specific substitution pattern of this compound makes it an important precursor for the synthesis of heterocyclic compounds, particularly those used as kinase inhibitors and other therapeutic agents.

Synthesis of Triazine Derivatives

A key documented application is in the synthesis of substituted s-triazines. A 1976 patent describes the reaction of this compound with biguanide in refluxing ethanol to produce 2,4-diamino-6-(2-chloro-5-fluorophenyl)-s-triazine. This reaction demonstrates the utility of the ester as an electrophilic building block for constructing complex heterocyclic systems.

Caption: Synthesis of a substituted s-triazine.

Safety and Handling

-

Hazard Profile (Inferred):

-

Skin Irritation (Category 2): Expected to cause skin irritation.

-

Eye Irritation (Category 2A): Expected to cause serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

-

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a respirator with an organic vapor cartridge.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

References

- Current Time Information in Beadle County, US. (n.d.). Google Search. Retrieved January 21, 2026.

- US Patent 3,966,728A. (1976). Benzoguanamine derivatives.

- Sigma-Aldrich. (2024, January 26).

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 21, 2026, from [Link]

- Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898.

-

Oakwood Chemical. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

- Sigma-Aldrich. (2024, September 9).

-

Carl ROTH. (2019). 2-Propanol, 1 l, CAS No. 67-63-0. Retrieved January 21, 2026, from [Link]

- Gunda, P., et al. (2022).

- OECD SIDS. (n.d.). 2-PROPANOL.

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved January 21, 2026, from [Link]

- Amore, K. M., & Leadbeater, N. E. (2007). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Malaysian Journal of Chemistry, 9(1), 1-5.

- American Chemical Society. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge.

-

PubChem. (n.d.). Ethyl 2-(chlorocarbonyl)benzoate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-[(2-chloroacetyl)amino]-5-fluorobenzoate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorobenzoic acid. Retrieved January 21, 2026, from [Link]

-

Patalano, A. (2020, April 29). Fischer Esterification [Video]. YouTube. [Link]

-

PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved January 21, 2026, from [Link]

- G, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 119-153.

- G, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

-

NIST. (n.d.). Ethyl-4-chlorobenzoate. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Predicting NMR spectra by computational methods: structure revision of hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predicting Infrared Spectra with Message Passing Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. News: Wiley Launches New Database of Predicted Infrared Spectra - Wiley Science Solutions [sciencesolutions.wiley.com]

- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 6. US3966728A - Benzoguanamine derivatives - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Spectral Properties of Ethyl 2-chloro-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-5-fluorobenzoate is a halogenated aromatic ester of significant interest in synthetic organic chemistry. Its utility stems from the unique electronic properties conferred by the chloro and fluoro substituents on the benzene ring, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of multiple reactive sites allows for a variety of chemical transformations, making a thorough understanding of its physical and spectral characteristics essential for its effective use in research and development. This guide provides a detailed overview of the predicted physical and spectral data for this compound, based on the analysis of structurally related compounds and fundamental spectroscopic principles.

Molecular Structure

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound can be estimated by considering the properties of similar compounds such as ethyl 2-fluorobenzoate and ethyl 2-chlorobenzoate. The presence of both chloro and fluoro groups is expected to influence the boiling point and density.

| Property | Predicted Value | Reference/Justification |

| Molecular Formula | C₉H₈ClFO₂ | - |

| Molecular Weight | 202.61 g/mol | Calculated from atomic weights |

| Boiling Point | ~220-230 °C | Based on the boiling point of ethyl 2-fluorobenzoate (115 °C) and the expected increase due to the heavier chlorine atom.[1] |

| Density | ~1.2-1.3 g/cm³ | Based on the density of ethyl 2-fluorobenzoate (1.15 g/cm³).[1] |

| Appearance | Colorless to pale yellow liquid | Typical appearance for aromatic esters.[2] |

Spectroscopic Data and Interpretation

Due to the lack of publicly available experimental spectra for this compound, the following sections provide predicted spectral data based on established principles of spectroscopy and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | dd | 1H | Ar-H |

| ~7.2-7.4 | m | 1H | Ar-H |

| ~7.0-7.2 | m | 1H | Ar-H |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Interpretation:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (δ 7.0-8.0 ppm) and two signals for the ethyl ester group. The aromatic protons will exhibit complex splitting patterns (doublet of doublets, multiplet) due to coupling with each other and with the fluorine atom. The electron-withdrawing effects of the chlorine and fluorine atoms will generally shift the aromatic protons downfield. Recent studies have shown that the chemical shifts of substituents ortho to a benzoic acid ester moiety can sometimes deviate from standard predictions due to complex electronic and steric effects.[3][4]

The ethyl group will present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl ester.

Caption: Predicted ¹H NMR splitting patterns for the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Spectrometer Setup: Place the NMR tube in the spectrometer.[5] The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.[6]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.[7] The acquisition parameters, such as the number of scans and relaxation delay, should be optimized to obtain a good signal-to-noise ratio.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~160 (d) | C-F |

| ~135 (d) | C-Cl |

| ~132 | Ar-C |

| ~120 (d) | Ar-C |

| ~118 (d) | Ar-C |

| ~115 | Ar-C |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

The ¹³C NMR spectrum is expected to show nine distinct signals. The carbonyl carbon of the ester group will appear at the lowest field (~165 ppm).[8] The aromatic carbons will resonate in the region of δ 115-160 ppm. The carbon directly attached to the fluorine atom will appear as a doublet due to ¹J(C-F) coupling, and other aromatic carbons will also show smaller couplings to fluorine. The electronegative halogen atoms cause a deshielding effect on the directly bonded carbon nucleus.[9][10][11] The signals for the ethyl group carbons will appear at higher field, with the methylene carbon around δ 62 ppm and the methyl carbon around δ 14 ppm.[12]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of CDCl₃).

-

Spectrometer Setup: Similar to ¹H NMR, the spectrometer needs to be properly set up.[5]

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1730-1715 | Strong | C=O stretch (ester)[13][14] |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic)[14] |

| ~1300-1250 | Strong | C-O stretch (ester)[13][15] |

| ~1150-1100 | Strong | C-O stretch (ester)[13][15] |

| ~1100-1000 | Strong | C-F stretch |

| ~800-750 | Strong | C-Cl stretch |

Interpretation:

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) group of the ester between 1730-1715 cm⁻¹.[13][14] The presence of conjugation with the aromatic ring typically lowers this frequency compared to saturated esters.[16] Strong bands corresponding to the C-O stretching vibrations of the ester group will be observed in the 1300-1100 cm⁻¹ region.[13][15] The aromatic C-H stretching will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group will be just below 3000 cm⁻¹. Characteristic absorptions for the C-F and C-Cl bonds are also expected.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[17]

-

Instrument Setup: A background spectrum of the clean salt plates should be recorded.[18]

-

Data Acquisition: The IR spectrum of the sample is then recorded. Standard practices for obtaining infrared spectra for qualitative analysis should be followed.[19][20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

| m/z | Predicted Relative Intensity | Assignment |

| 202/204 | Moderate | [M]⁺, [M+2]⁺ (molecular ion peak with chlorine isotope pattern) |

| 157/159 | High | [M - OCH₂CH₃]⁺ |

| 129/131 | Moderate | [M - OCH₂CH₃ - CO]⁺ |

| 75 | Low | [C₆H₄F]⁺ |

Interpretation:

The mass spectrum will show a molecular ion peak [M]⁺ at m/z 202 and an [M+2]⁺ peak at m/z 204 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.[21] A common fragmentation pathway for ethyl benzoates is the loss of the ethoxy radical (-OCH₂CH₃) to form a stable acylium ion.[22][23] This would result in a prominent peak at m/z 157/159. Further fragmentation by loss of carbon monoxide (CO) would give a peak at m/z 129/131.[22]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).[24]

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.[25][26]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.[25]

Proposed Synthesis and Purification

A common method for the synthesis of ethyl esters from carboxylic acids is the Fischer esterification.[27][28][29][30][31]

Sources

- 1. ETHYL 2-FLUOROBENZOATE CAS#: 443-26-5 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. IR Spectrum: Esters [quimicaorganica.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mmrc.caltech.edu [mmrc.caltech.edu]

- 19. store.astm.org [store.astm.org]

- 20. infinitalab.com [infinitalab.com]

- 21. hscprep.com.au [hscprep.com.au]

- 22. pharmacy180.com [pharmacy180.com]

- 23. Ethyl-2-chlorobenzoate [webbook.nist.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 26. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 27. semanticscholar.org [semanticscholar.org]

- 28. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]

- 29. researchgate.net [researchgate.net]

- 30. scribd.com [scribd.com]

- 31. scribd.com [scribd.com]

An In-depth Technical Guide to the Starting Materials for Ethyl 2-chloro-5-fluorobenzoate Synthesis

<_ _>

Abstract

Ethyl 2-chloro-5-fluorobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route, dictated by the choice of starting material, is a critical decision for researchers and process chemists, impacting overall yield, purity, cost-effectiveness, and scalability. This guide provides a comprehensive analysis of the primary synthetic pathways to this compound, with a focus on the strategic selection of starting materials. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower scientists in making informed decisions for their specific research and development needs.

Introduction: The Significance of this compound

Substituted benzoates are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of this compound, featuring chloro and fluoro groups, imparts unique electronic and lipophilic properties. These characteristics are often exploited to modulate the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Consequently, robust and efficient access to this intermediate is of paramount importance in the drug development pipeline. The choice of synthesis initiation point is the first and most crucial step in this process.

Primary Synthetic Pathway: Fischer-Speier Esterification of 2-Chloro-5-fluorobenzoic Acid

The most direct and widely employed route to this compound is the acid-catalyzed esterification of 2-chloro-5-fluorobenzoic acid with ethanol. This classic reaction, known as the Fischer-Speier esterification, is a thermodynamically controlled process that offers simplicity and cost-effectiveness.[1]

Mechanism and Rationale

The Fischer esterification is a reversible acyl substitution reaction.[1] The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄).[2][3] This protonation significantly increases the electrophilicity of the carbonyl carbon.

The nucleophilic oxygen atom of ethanol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[1][2] A subsequent proton transfer from the oxonium ion to one of the hydroxyl groups creates a good leaving group (water). The elimination of water, driven by the reformation of the carbonyl double bond, yields a protonated ester. The final step is deprotonation by a base (such as water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ethyl ester product.[2]

Causality of Experimental Choices:

-

Excess Ethanol: The reaction is an equilibrium process.[4][5] To drive the equilibrium towards the product side, a large excess of one reactant, typically the less expensive ethanol, is used. This follows Le Chatelier's principle.[4]

-

Strong Acid Catalyst: A catalyst like concentrated H₂SO₄ is necessary because carboxylic acids are generally not reactive enough to be attacked by neutral alcohols. The acid protonates the carbonyl group, making it a much stronger electrophile.[2][4]

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing equilibrium to be reached more quickly.

-

Water Removal: For industrial-scale synthesis, removal of the water by-product as it forms (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene) can also be employed to shift the equilibrium and achieve higher conversion.[1][4]

Detailed Experimental Protocol

Materials:

-

2-Chloro-5-fluorobenzoic acid

-

Ethanol (absolute, >99.5%)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-fluorobenzoic acid (1.0 eq.).

-

Reagent Addition: Add a significant excess of absolute ethanol (e.g., 10-20 eq.). While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq.).

-

Reaction: Heat the mixture to a gentle reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction mixture). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualization of the Workflow

Caption: Workflow for Fischer-Speier Esterification.

Alternative Synthetic Pathway: A Multi-step Route from Anilines

An alternative approach involves constructing the 2-chloro-5-fluorobenzoic acid core from a simpler aniline precursor, followed by esterification. This route is particularly valuable if the primary carboxylic acid starting material is unavailable or prohibitively expensive. A common strategy employs the Sandmeyer reaction.[6]

Route Overview: From 2-Amino-5-fluorobenzonitrile

This pathway involves three key transformations:

-

Diazotization: Conversion of an aromatic primary amine (e.g., 2-amino-5-fluorobenzonitrile) to a diazonium salt.

-

Sandmeyer Reaction: Displacement of the diazonium group with a chloro group using a copper(I) chloride catalyst.[6][7]

-

Hydrolysis & Esterification: Conversion of the resulting benzonitrile to the benzoic acid, followed by esterification as described previously.

Mechanism and Rationale

The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[6][8]

Step 1: Diazotization The aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing.[7]

Step 2: Sandmeyer Reaction The core of the reaction is a radical-nucleophilic aromatic substitution (SRNAr).[6] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas, which bubbles out of the solution, driving the reaction forward. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, forming the desired aryl chloride and regenerating the copper(I) catalyst.[6]

Causality of Experimental Choices:

-

Low Temperature: Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a temperature between 0 and 5 °C is crucial for safety and yield.[7]

-

Copper(I) Catalyst: Copper(I) salts are essential for the single-electron transfer step that initiates the radical mechanism.[6][9]

-

Acidic Conditions: The strong acid is required for the initial formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.

Detailed Experimental Protocol (Illustrative: Diazotization and Sandmeyer Step)

Materials:

-

2-Amino-5-fluorobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

Procedure:

-

Diazonium Salt Formation: Dissolve 2-amino-5-fluorobenzonitrile (1.0 eq.) in concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes after the addition is complete.

-

Catalyst Solution: In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated HCl. Cool this solution in an ice bath.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up & Isolation: Cool the reaction mixture and extract the product (2-chloro-5-fluorobenzonitrile) with a suitable organic solvent. The crude nitrile can then be purified and carried forward to the hydrolysis and esterification steps.

Visualization of the Workflow

Caption: Multi-step synthesis via the Sandmeyer reaction.

Comparative Analysis of Starting Materials

The optimal choice of starting material depends on several factors, which are summarized below.

| Feature | Route 1: Fischer Esterification | Route 2: Sandmeyer Pathway |

| Starting Material | 2-Chloro-5-fluorobenzoic Acid | 2-Amino-5-fluorobenzonitrile (or similar aniline) |

| Number of Steps | 1 | 3+ |

| Process Simplicity | High | Low to Moderate |

| Typical Overall Yield | High (>90%) | Moderate (can vary significantly) |

| Reagent Safety | Standard lab reagents. | Requires careful handling of unstable diazonium salts and nitrites. |

| Cost-Effectiveness | Highly dependent on the cost of the starting carboxylic acid. | Potentially cheaper if the aniline precursor is significantly less expensive. |

| Scalability | Excellent | Good, but requires strict temperature control and gas-off management. |

Conclusion

For the synthesis of this compound, the direct Fischer-Speier esterification of 2-chloro-5-fluorobenzoic acid stands out as the most efficient and straightforward method. It is the preferred route for laboratory and industrial-scale production when the carboxylic acid precursor is readily available and economically viable.

The multi-step route involving a Sandmeyer reaction serves as a valuable strategic alternative. While more complex and requiring stringent control over reaction conditions, it provides crucial flexibility, allowing access to the target molecule from more fundamental and potentially less expensive aniline-based starting materials. The decision between these routes is a classic example of the process chemist's dilemma, balancing atom economy, operational simplicity, safety, and raw material cost to achieve the desired outcome.

References

- Vertex AI Search Grounding API. (n.d.).

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (2023, December 26). Sandmeyer reaction. Retrieved January 21, 2026, from [Link]

-

Reynolds, J. D. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (2023, November 28). Fischer–Speier esterification. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

Organic Chemistry. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry. YouTube. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

- BenchChem. (n.d.). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. Retrieved January 21, 2026.

-

Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 21, 2026, from [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. youtube.com [youtube.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. youtube.com [youtube.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Halogenated Benzoates in Medicinal Chemistry

An In-depth Technical Guide to Ethyl 2-chloro-5-fluorobenzoate: A Keystone Building Block in Modern Drug Discovery

In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). Among the vast arsenal of chemical building blocks, halogenated aromatic compounds hold a privileged position. Their unique electronic properties and predictable reactivity patterns allow for the precise and controlled introduction of molecular complexity. This compound, a di-halogenated benzoic acid ester, has emerged as a particularly valuable intermediate.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its synthesis, explore its nuanced reactivity, and showcase its application as a versatile scaffold in the construction of complex pharmaceutical agents. The narrative moves beyond simple procedural descriptions to explain the underlying chemical principles that govern its utility, offering field-proven insights for its effective application in the laboratory. The presence of three distinct functional handles—an ester, a reactive chlorine atom, and a directing fluorine atom—on a stable benzene ring makes this molecule a cornerstone for building diverse molecular architectures. More than 250 FDA-approved drugs contain chlorine, highlighting the significance of chloro-containing molecules in pharmaceutical sciences[1][2].

Synthesis and Purification: Establishing a Reliable Foundation

The most common and economically viable route to this compound is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid. This acid-catalyzed reaction with ethanol is a classic, robust transformation favored for its simplicity and scalability.

Causality in Experimental Design:

The choice of a strong acid catalyst, typically sulfuric acid (H₂SO₄), is critical. The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is necessary to overcome the relatively moderate nucleophilicity of ethanol. The reaction is driven to completion by using an excess of ethanol, which serves as both a reactant and the solvent, shifting the equilibrium towards the product side in accordance with Le Châtelier's principle. An alternative approach involves using a heterogeneous catalyst, which can simplify product purification[3][4].

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-fluorobenzoic acid (1.0 eq).

-

Solvent and Reagent Addition: Add absolute ethanol (10-20 volumes) to the flask. Stir the mixture to dissolve the acid as much as possible.

-

Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture. An exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Final Purification: If necessary, purify the crude product by silica gel column chromatography to obtain the final product of high purity. A similar procedure is used for the synthesis of related halo-esters[5].

Logical Workflow for Synthesis

Physicochemical and Spectroscopic Profile

Characterization and quality control are essential in drug development. A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for monitoring reactions and confirming the identity and purity of the synthesized material.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₈ClFO₂ | N/A |

| Molecular Weight | 202.61 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | [6] |

| Purity | Typically >95% |

Spectroscopic Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-) of the ethyl group. The aromatic region will display complex multiplets due to the coupling between the aromatic protons and the fluorine atom.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the ester carbonyl (~164 ppm), the carbons of the ethyl group, and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro and fluoro substituents. A similar compound, Ethyl 2-fluorobenzoate, shows related spectral data[7].

-

Mass Spectrometry (EI-MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 202. A characteristic isotopic pattern (M, M+2) in a ~3:1 ratio will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and subsequent loss of CO. Data for a related compound, Ethyl 2-chlorobenzoate, is available in the NIST WebBook[8].

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band of the ester at approximately 1720-1740 cm⁻¹. C-Cl and C-F stretching vibrations will be observed in the fingerprint region.

The Reactive Landscape: A Hub for Molecular Diversification

The true power of this compound lies in its capacity for selective chemical transformations at its functional groups. The electron-deficient nature of the aromatic ring, enhanced by both the ester and the fluorine atom, makes the chlorine at the C2 position susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of this molecule's utility. Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway[9][10].

Mechanistic Insight:

-

Addition: A nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[11].

-

Stabilization: The negative charge of this intermediate is delocalized onto the electron-withdrawing groups on the ring. The ester group and the fluorine atom, particularly when positioned ortho or para to the site of attack, are crucial for stabilizing this intermediate, thereby lowering the activation energy of this rate-determining step[12][13].

-

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Notably, in SNAr reactions, fluoride is often a better leaving group than other halogens, a stark contrast to SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by highly electronegative, electron-withdrawing halogens like fluorine[12]. However, in this specific molecule, the chlorine at the C2 position is the target for substitution.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR spectrum [chemicalbook.com]

- 8. Ethyl-2-chlorobenzoate [webbook.nist.gov]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Discovery and history of Ethyl 2-chloro-5-fluorobenzoate

An In-Depth Technical Guide to Ethyl 2-chloro-5-fluorobenzoate: Synthesis, Properties, and Applications

Abstract

This compound is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, imparts specific electronic and steric properties that make it a valuable and versatile synthetic intermediate. This guide provides a comprehensive overview of the compound, beginning with its historical context as a member of the broader class of halogenated benzoic acid derivatives. It details the primary synthetic methodology, including a step-by-step experimental protocol for its preparation via Fischer esterification. Furthermore, this document consolidates its key physicochemical and spectroscopic properties and explores its critical role as a building block in the development of advanced materials and novel therapeutic agents.

Introduction and Historical Context

This compound, identified by CAS Number 133240-03-8, belongs to a class of specialty chemicals known as functionalized building blocks. The history of this specific ester is not marked by a singular discovery event but is intrinsically linked to the broader development of synthetic methodologies for halogenated aromatic compounds. The strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of modern drug design.[1]

-

Fluorine: The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It also increases lipophilicity and can modulate the acidity or basicity of nearby functional groups, often improving a drug's binding affinity to its target protein.

-

Chlorine: Chlorine is a larger, more polarizable halogen that can participate in halogen bonding and other non-covalent interactions, which are crucial for molecular recognition at a biological target.[1] Its presence also influences the electronic nature of the aromatic ring, making it a key component in many approved pharmaceuticals.[1]

The utility of this compound arises from the combined influence of these two halogens and the reactivity of the ethyl ester group. This trifecta of functionality provides chemists with a robust platform for constructing more complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and specialized polymers.[2]

Synthesis and Manufacturing

The most direct and widely employed method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 2-chloro-5-fluorobenzoic acid. This acid-catalyzed reaction with ethanol is an equilibrium process that is typically driven to completion by using an excess of the alcohol reactant.

Causality of Experimental Design

The mechanism of Fischer esterification relies on the activation of the carboxylic acid. An acid catalyst, typically concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the 2-chloro-5-fluorobenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product. The use of excess ethanol serves to shift the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example based on standard esterification procedures for similar halogenated benzoic acids.[3] Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluorobenzoic acid (10.0 g, 57.3 mmol).

-

Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol, ~30 equivalents) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with continuous stirring.

-

Heating: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Physicochemical Properties and Characterization

The structural features of this compound give rise to a distinct set of physical and spectroscopic properties that are essential for its identification and quality control.

Summary of Properties

| Property | Value | Source |

| CAS Number | 133240-03-8 | - |

| Molecular Formula | C₉H₈ClFO₂ | [4] |

| Molecular Weight | 202.61 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | ~240-250 °C (Predicted) | - |

| Density | ~1.3 g/cm³ (Predicted) | - |

| InChIKey | YXWAFMTKPBKYDB-UHFFFAOYSA-N | [4] |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show a triplet at approximately 1.4 ppm (3H, for the -CH₃ of the ethyl group) and a quartet around 4.4 ppm (2H, for the -OCH₂- of the ethyl group). The aromatic region (7.0-7.8 ppm) would display complex splitting patterns for the three aromatic protons, influenced by coupling to each other and to the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show signals for the two ethyl carbons (~14 ppm and ~62 ppm), the ester carbonyl carbon (~164 ppm), and six distinct aromatic carbon signals, with the C-F and C-Cl carbons exhibiting characteristic shifts and coupling constants (for C-F).

-

IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1720-1740 cm⁻¹, characteristic of the C=O stretching vibration of the ester group.[5] Additional significant peaks would correspond to C-O stretching, C-H stretching of the aromatic and aliphatic groups, and C-Cl and C-F bond vibrations in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 202. The presence of chlorine would be indicated by an isotopic peak (M+2) at m/z 204, with an intensity approximately one-third that of the molecular ion peak. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the carbonyl group (-CO).[6]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

The ester can be readily hydrolyzed back to the carboxylic acid, which can then be converted into an acid chloride or coupled with amines to form amides—a common linkage in pharmaceuticals. The halogenated aromatic ring serves as a stable scaffold that can undergo further transformations, such as nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions, to introduce additional complexity.

For example, this building block is structurally related to precursors used in the synthesis of kinase inhibitors, where the specific halogenation pattern is designed to optimize interactions within the ATP-binding pocket of the target enzyme.[2]

Illustrative Synthetic Pathway

The following diagram illustrates a hypothetical pathway where this compound is used as a starting material for a more complex, drug-like molecule.

Caption: Role of this compound as a scaffold in multi-step synthesis.

Conclusion

This compound stands as a testament to the power of halogenation in modern chemical synthesis. While its own history is embedded within the larger narrative of synthetic organic chemistry, its utility is clear and contemporary. Through well-established synthetic routes like Fischer esterification, this compound is readily accessible. Its distinct physicochemical properties and versatile reactivity make it an indispensable building block for researchers and drug development professionals aiming to create novel molecules with tailored functions, from life-saving pharmaceuticals to high-performance materials.

References

- Bayer AG. (1987). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. Google Patents.

- CN107162624A. (2017). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.

-

Adama Makhteshim Ltd. (2022). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. World Intellectual Property Organization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-[(2-chloroacetyl)amino]-5-fluorobenzoate. PubChem. Retrieved from [Link]

-

Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. Retrieved from [Link]

-

NIST. (n.d.). Ethyl-2-chlorobenzoate - IR Spectrum. NIST WebBook. Retrieved from [Link]

-

AOBChem USA. (n.d.). Ethyl 2-chloro-3-ethyl-5-fluorobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-chlorobenzoate. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Ethyl-2-chlorobenzoate - Mass Spectrum. NIST WebBook. Retrieved from [Link]

-

Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. Retrieved from [Link]

-

Dabos. (n.d.). This compound 5G. Retrieved from [Link]

-

Jesmin, M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 25(14), 3278. Retrieved from [Link]

-

R. F. C. Marques, et al. (2019). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 24(1), 137. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2,5-dichlorobenzoate. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

- CN105061210A. (2015). Preparation method for ethyl 2-chloroacetoacetate. Google Patents.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. guidechem.com [guidechem.com]

- 4. Ethyl 2-[(2-chloroacetyl)amino]-5-fluorobenzoate | C11H11ClFNO3 | CID 166407436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl-2-chlorobenzoate [webbook.nist.gov]

- 6. Ethyl-2-chlorobenzoate [webbook.nist.gov]

Ethyl 2-chloro-5-fluorobenzoate safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-chloro-5-fluorobenzoate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. As a critical intermediate in pharmaceutical synthesis, understanding its hazard profile and implementing rigorous safety protocols are paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering users to build a self-validating system of safety.

Hazard Identification and Risk Assessment

This compound is a substituted aromatic ester that, while not acutely toxic in small quantities, presents significant irritant hazards that demand careful management. The primary risks are associated with direct contact and inhalation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks. While specific GHS data for this exact compound is not universally published, data from structurally analogous compounds, such as other chlorinated and fluorinated benzoic acids and esters, allows for a reliable hazard assessment.[1][2]

Table 1: GHS Hazard Profile (Inferred from Analogous Compounds)

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[1] |

Signal Word: Warning [1]

Mechanistic Insights into Hazards:

-

Dermal and Ocular Irritation: As an ester, this compound can be hydrolyzed upon prolonged contact with moisture on the skin or in the eyes, potentially releasing the corresponding carboxylic acid and ethanol. The acidic and halogenated nature of the parent molecule and its potential hydrolytic byproducts can disrupt cell membranes, leading to inflammation, redness, and pain.[3][4]

-

Respiratory Irritation: The compound, particularly if aerosolized or if its vapors are inhaled, can irritate the mucous membranes of the respiratory tract.[1] This is a common property of halogenated organic compounds and is a primary driver for the engineering controls specified in Section 3.

Physicochemical Properties for Risk Management

Understanding the physical properties of a chemical is fundamental to managing its risks. For instance, its liquid state at room temperature necessitates robust containment to prevent spills and secondary contact.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈ClFO₂ | [5] |

| Molecular Weight | 202.61 g/mol | [5] |

| Physical Form | Liquid | |

| Storage Temperature | Room Temperature (Sealed, Dry) |

Engineering Controls and Personal Protective Equipment (PPE)

A foundational principle of chemical safety is the "Hierarchy of Controls," which prioritizes the most effective measures. Engineering controls, which remove the hazard at the source, are always the first line of defense, supplemented by appropriate PPE.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[6] This is non-negotiable. A fume hood provides constant negative pressure, drawing vapors and potential aerosols away from the user's breathing zone, directly mitigating the respiratory irritation hazard.[7] All manipulations, including weighing, transferring, and use in reactions, should be performed within the sash of the fume hood. The laboratory should also be equipped with easily accessible eyewash stations and safety showers.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.[8]

-